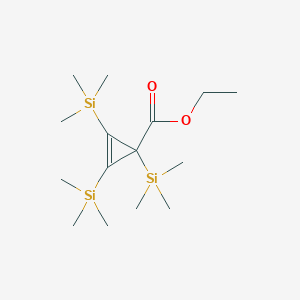![molecular formula C14H12OSe B12536685 Ethanone, 1-[3-(phenylseleno)phenyl]- CAS No. 666743-33-5](/img/structure/B12536685.png)
Ethanone, 1-[3-(phenylseleno)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3-(phenylseleno)phenyl]- is an organoselenium compound characterized by the presence of a phenylseleno group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(phenylseleno)phenyl]- typically involves the reaction of 3-bromophenyl ethanone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[3-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted ethanone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[3-(methylseleno)phenyl]-
- Ethanone, 1-[3-(ethylseleno)phenyl]-
- Ethanone, 1-[3-(propylseleno)phenyl]-
Uniqueness
Ethanone, 1-[3-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group can influence the compound’s reactivity and stability, making it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Propriétés
Numéro CAS |
666743-33-5 |
|---|---|
Formule moléculaire |
C14H12OSe |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
1-(3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 |
Clé InChI |
ITPWNFPRGWBQPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


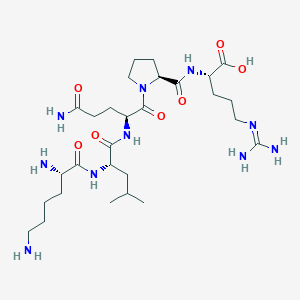
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
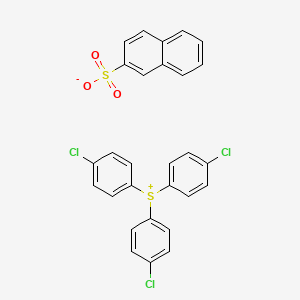
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
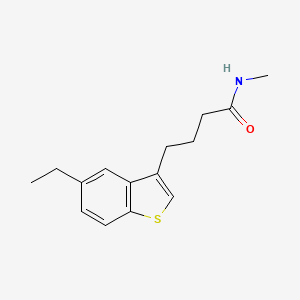

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
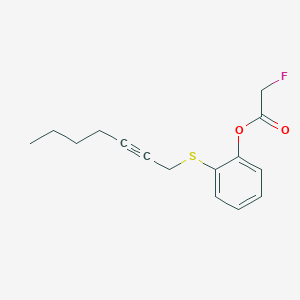
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
